molecular formula C14H14Br2N2 B14124236 3,5-Dibromo-N-mesitylpyridin-2-amine

3,5-Dibromo-N-mesitylpyridin-2-amine

Katalognummer: B14124236
Molekulargewicht: 370.08 g/mol
InChI-Schlüssel: QRXVGONLPFJAJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-N-mesitylpyridin-2-amine is a chemical compound with the molecular formula C12H12Br2N2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a mesityl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-mesitylpyridin-2-amine typically involves the bromination of N-mesitylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-N-mesitylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-N-mesitylpyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-N-mesitylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atoms and the mesityl group can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the biological system and the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-N-mesitylpyridin-2-amine is unique due to the presence of the mesityl group, which can significantly alter its chemical properties and reactivity compared to other dibromopyridine derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C14H14Br2N2

Molekulargewicht

370.08 g/mol

IUPAC-Name

3,5-dibromo-N-(2,4,6-trimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C14H14Br2N2/c1-8-4-9(2)13(10(3)5-8)18-14-12(16)6-11(15)7-17-14/h4-7H,1-3H3,(H,17,18)

InChI-Schlüssel

QRXVGONLPFJAJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=N2)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.